molecular formula C20H15F2O2P B2812620 (Triphenylphosphonio)difluoroacetate CAS No. 1449521-05-4

(Triphenylphosphonio)difluoroacetate

Cat. No.: B2812620
CAS No.: 1449521-05-4
M. Wt: 356.309
InChI Key: STIBMNDFQNRAQX-UHFFFAOYSA-N
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Description

(Triphenylphosphonio)difluoroacetate, also known as PDFA, is a chemical compound with the molecular formula C20H15F2O2P. It is used as a precursor of difluorocarbene .


Synthesis Analysis

PDFA can be synthesized from potassium bromodifluoroacetate and triphenylphosphine . The process involves adding these two compounds to an oven or flame-dried round-bottom flask equipped with a stir bar. After evacuating and backfilling with nitrogen three times, DMF (44 mL, 0.8 M) is added to the flask .


Molecular Structure Analysis

The molecular weight of PDFA is approximately 356.302 Da .


Chemical Reactions Analysis

PDFA is used in the synthesis of various compounds. For instance, it has been used in the synthesis of Carbamoyl Fluorides and 2-Trifluoromethyl-4-aminoquinolines . It is also used in the synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles .

Scientific Research Applications

Synthesis of Organic Compounds

(Triphenylphosphonio)difluoroacetate (PDFA) plays a crucial role in the synthesis of various organic compounds. A study demonstrated that the reaction of indoline-2,3-diones with PDFA yielded novel 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles, which are valuable in producing other trifluoromethylated oxindole derivatives (Liu et al., 2016).

Development of Analytical Methods

PDFA has been instrumental in developing new analytical methods. For example, a study used it in a gas chromatography and mass spectrometry procedure for detecting fluoroacetic acid and phenoxy acid herbicides. This triphasal extractive method demonstrated high sensitivity and could detect these compounds in various mediums, including beverages (Miki et al., 1998).

Reactions with Transition Metals

PDFA is involved in reactions with transition metals, indicating its utility in organometallic chemistry. One study explored its interactions with group vib triphenylphosphonium (tricarbonylmetal)cyclopentadienylides, leading to insights into the Lewis basicity of transition metals (Kotz & Pedrotty, 1970).

Mitochondrion-Targeting Molecules

In the field of medicinal chemistry, derivatives of triphenylphosphonium cations, such as those labeled with 64Cu, have been studied for their potential in targeting mitochondria in cancer cells. This research is significant for developing new diagnostic and therapeutic strategies (Kim et al., 2008).

Mechanism of Action

PDFA acts as a more efficient precursor of difluorocarbene . It is used in reactions that proceed smoothly with or without the addition of sulfur and utilizes difluorocarbene as a C1 synthon under simply heating conditions .

Safety and Hazards

While specific safety data for PDFA is not available, it is generally recommended to wear protective gloves, clothing, and eye/face protection when handling similar chemical compounds . If swallowed or comes in contact with skin, immediate medical attention is required .

Properties

IUPAC Name

2,2-difluoro-2-triphenylphosphaniumylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBMNDFQNRAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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